N-(4-bromo-2-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a bromo-fluorophenyl group and a thienyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN4OS/c18-10-3-4-12(11(19)8-10)21-17(24)13-9-16-20-6-5-14(23(16)22-13)15-2-1-7-25-15/h1-9H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWOCSRQKVFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo-fluorophenyl group: This step often involves the use of halogenation reactions, where a fluorophenyl group is brominated using reagents such as N-bromosuccinimide (NBS).
Attachment of the thienyl group: This can be done through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromo and fluoro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.
Coupling Reactions: The thienyl group can be involved in various coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Material Science: Its distinct electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving halogenated aromatic compounds.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the bromo and fluoro groups can enhance binding affinity through halogen bonding, while the thienyl group may contribute to π-π stacking interactions. These interactions can influence signaling pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-bromo-2-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of substituents. Similar compounds include:
N-(4-chloro-2-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a chloro group instead of a bromo group, which may alter its reactivity and binding properties.
N-(4-bromo-2-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Here, the thienyl group is replaced with a furyl group, potentially affecting the compound’s electronic properties and interactions.
N-(4-bromo-2-fluorophenyl)-7-(2-phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: The thienyl group is substituted with a phenyl group, which may influence the compound’s overall stability and solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
